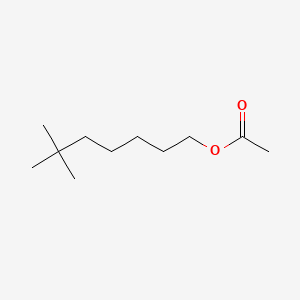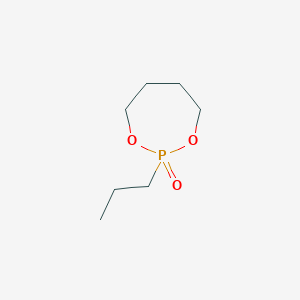
Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N'-2-thiazolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse biological and chemical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of amines with carbon disulfide or isocyanates. For the specific compound Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl-, the synthetic route may involve the following steps:
Condensation Reaction: The reaction of 2-(3-(hexyloxy)phenyl)ethylamine with carbon disulfide to form the corresponding dithiocarbamate.
Cyclization: The dithiocarbamate intermediate undergoes cyclization with a thiazolyl isocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Thiourea derivatives, including Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl-, undergo various chemical reactions such as:
Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学的研究の応用
Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Exhibits potential antibacterial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
作用機序
The mechanism of action of Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and inflammation, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Thiourea: A simpler analog with a similar structure but lacking the hexyloxyphenyl and thiazolyl groups.
N,N’-Diphenylthiourea: Contains phenyl groups instead of hexyloxyphenyl and thiazolyl groups.
N-Methyl-N’-phenylthiourea: Contains a methyl group and a phenyl group.
Uniqueness
Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of the hexyloxyphenyl and thiazolyl groups, which enhance its chemical reactivity and biological activity compared to simpler thiourea derivatives.
特性
CAS番号 |
172505-81-6 |
|---|---|
分子式 |
C18H25N3OS2 |
分子量 |
363.5 g/mol |
IUPAC名 |
1-[2-(3-hexoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C18H25N3OS2/c1-2-3-4-5-12-22-16-8-6-7-15(14-16)9-10-19-17(23)21-18-20-11-13-24-18/h6-8,11,13-14H,2-5,9-10,12H2,1H3,(H2,19,20,21,23) |
InChIキー |
JBJMJOZCKSQFNY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


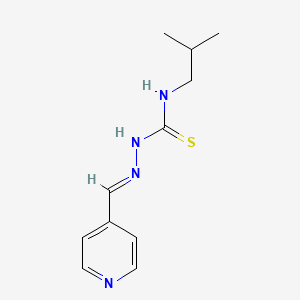
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
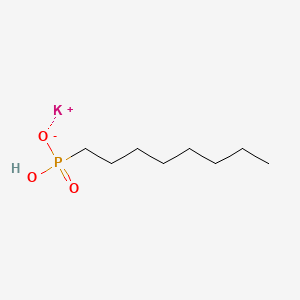




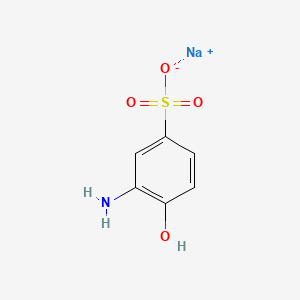
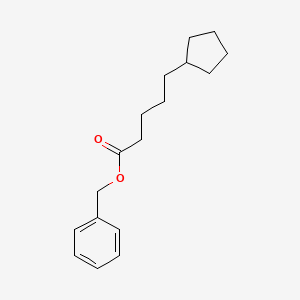
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

